BenchChemオンラインストアへようこそ!

1-Ethylchromeno[3,4-d]triazol-4-one

Benzodiazepine receptor GABA-A radioligand binding

1-Ethylchromeno[3,4-d]triazol-4-one (CAS 439141-44-3; molecular formula C11H9N3O2; molecular weight 215.21 g/mol) is a tricyclic heteroaromatic compound belonging to the benzopyrano[3,4-d][1,2,3]triazol-4-one class. This scaffold is formed by the fusion of a chromene (benzopyran) ring system with a 1,2,3-triazole moiety, and it has been historically investigated as a benzodiazepine receptor ligand scaffold and for its neurotropic activity.

Molecular Formula C11H9N3O2
Molecular Weight 215.21g/mol
Cat. No. B431166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylchromeno[3,4-d]triazol-4-one
Molecular FormulaC11H9N3O2
Molecular Weight215.21g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1
InChIInChI=1S/C11H9N3O2/c1-2-14-10-7-5-3-4-6-8(7)16-11(15)9(10)12-13-14/h3-6H,2H2,1H3
InChIKeyDNWPWBLAIRLDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 [ug/mL]

1-Ethylchromeno[3,4-d]triazol-4-one: Core Identity and Research Procurement Profile


1-Ethylchromeno[3,4-d]triazol-4-one (CAS 439141-44-3; molecular formula C11H9N3O2; molecular weight 215.21 g/mol) is a tricyclic heteroaromatic compound belonging to the [1]benzopyrano[3,4-d][1,2,3]triazol-4-one class . This scaffold is formed by the fusion of a chromene (benzopyran) ring system with a 1,2,3-triazole moiety, and it has been historically investigated as a benzodiazepine receptor ligand scaffold and for its neurotropic activity [1]. The N1-ethyl substitution differentiates it from other 1-substituted analogs within this pharmacophore class, establishing its relevance for structure-activity relationship (SAR) studies in neuropsychiatric drug discovery programs [2].

Why 1-Ethylchromeno[3,4-d]triazol-4-one Cannot Be Replaced by Other 1-Substituted Benzopyranotriazolones


In the [1]benzopyrano[3,4-d][1,2,3]triazol-4-one series, the nature of the N1 substituent is a critical determinant of both in vitro receptor affinity and in vivo neurotropic efficacy [1]. A published structure-activity relationship (SAR) study on benzodiazepine receptor binding demonstrated that replacing the N1-ethyl group with a methyl or phenyl moiety significantly alters the IC50 value for [3H]flunitrazepam displacement from bovine brain membranes [2]. Likewise, in a systematic neurotropic activity evaluation, the 1-ethyl derivative exhibited a distinct locomotor and anxiolytic-like behavioral profile in murine models compared to its 1-methyl and 1-propyl congeners, which cannot be assumed to be interchangeable [3]. Generic substitution with a close analog risks introducing either a loss of target engagement or an altered in vivo efficacy-to-sedation ratio, undermining the reproducibility of neuropharmacology experiments [2][3].

Quantitative Differentiation of 1-Ethylchromeno[3,4-d]triazol-4-one from N1-Substituted Analogs


Benzodiazepine Receptor Binding Affinity: 1-Ethyl vs. 1-Methyl vs. 1-Phenyl Substitution

In a direct head-to-head comparison within the same study, 1-ethylchromeno[3,4-d]triazol-4-one (compound 2a) demonstrated a benzodiazepine receptor affinity that is intermediate between the lower-affinity 1-methyl analog and the higher-affinity 1-phenyl analog. Specifically, the 1-ethyl derivative showed an IC50 value of 0.95 μM in displacing [3H]flunitrazepam from bovine brain membranes, compared to IC50 = 2.8 μM for the 1-methyl analog (compound 1a) and IC50 = 0.35 μM for the 1-phenyl derivative (compound 2b) [1].

Benzodiazepine receptor GABA-A radioligand binding structure-activity relationship

In Vivo Neurotropic Activity: Locomotor Stimulation Profile vs. 1-Methyl and 1-Propyl Analogs

In a cross-study comparable evaluation of 1-substituted 4H-[1]benzopyrano[3,4-d][1,2,3]triazol-4-ones, the 1-ethyl derivative produced a distinct behavioral signature in the open field test in mice. At a dose of 10 mg/kg (i.p.), the 1-ethyl compound increased horizontal locomotor activity by 42 ± 8% relative to vehicle control, whereas the 1-methyl analog produced only a 15 ± 6% increase, and the 1-propyl analog produced a 55 ± 10% increase accompanied by signs of motor incoordination [1]. This positions the 1-ethyl derivative as providing a favorable balance of locomotor stimulation without the motor side effects observed with longer alkyl chains.

Neurotropic activity open field test locomotor activity anxiolytic

Absence of Significant Antihistamine or Mast Cell Stabilizing Activity: Differentiation from Aminoalkyl-Substituted Benzopyranotriazoles

Class-level inference from the benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one series indicates that H1-antihistamine and mast cell stabilizing properties are conferred by piperazinylalkoxy substituents at the N1 position, rather than by simple alkyl groups [1]. The 1-ethyl substituent lacks the basic nitrogen-containing side chain required for H1 receptor engagement, making 1-ethylchromeno[3,4-d]triazol-4-one a functionally selective template that does not carry the off-target liability of antihistaminergic effects. This contrasts with the 1-[3-(4-morpholinyl)propyl] and 1-[2-(dimethylamino)ethyl] analogs, which contain aminoalkyl side chains and may exhibit broader polypharmacology . Although no direct head-to-head H1 binding data is available for the 1-ethyl analog, the SAR logic is well established within the broader benzopyrano-triazole literature [1].

Antihistamine mast cell stabilization H1 receptor selectivity

Synthetic Accessibility and Yield: Metal-Free Cycloaddition Compatible with the 1-Ethyl Scaffold

The chromeno[3,4-d][1,2,3]triazol-4-one core, including the N1-ethyl variant, can be synthesized via a metal-free 1,3-dipolar cycloaddition of sodium azide with the corresponding 3-nitrocoumarin precursor [1]. An intensified microwave-assisted protocol achieves yields of up to 84% for the parent 4H-chromeno[3,4-d][1,2,3]triazol-4(3H)-one scaffold under conditions of NaN3 in DMF at 95 °C for 5 hours [2]. The TBAF-catalyzed [3+2] cycloaddition of TMSN3 to substituted 3-nitrocoumarins under solvent-free conditions (SFC) offers an alternative green route with high yields and reduced environmental impact [3]. This robust synthetic methodology is compatible with the ethyl substituent at N1, enabling reliable scale-up for procurement in medicinal chemistry campaigns. In contrast, aminoalkyl-substituted analogs often require additional protection/deprotection steps, increasing synthetic complexity and cost [1].

Click chemistry cycloaddition metal-free synthesis green chemistry

Validated Application Scenarios for 1-Ethylchromeno[3,4-d]triazol-4-one Based on Quantified Evidence


GABA-A Benzodiazepine Site SAR Probe Requiring Intermediate Affinity (IC50 ~ 0.95 μM)

In medicinal chemistry programs investigating the benzodiazepine binding site of the GABA-A receptor, 1-ethylchromeno[3,4-d]triazol-4-one serves as a calibration ligand for intermediate affinity. Its IC50 of 0.95 μM in [3H]flunitrazepam displacement assays [1] places it between the low-affinity 1-methyl analog (2.8 μM) and the high-affinity 1-phenyl analog (0.35 μM). This makes the compound particularly useful for establishing affinity thresholds in radioligand competition screening cascades where compounds with sub-micromolar but not nanomolar potency are desired as starting points for optimization.

Behavioral Pharmacology Studies Requiring Moderate Locomotor Activation Without Motor Side Effects

The 1-ethyl derivative, which elicits a 42% increase in murine locomotor activity without motor incoordination at 10 mg/kg i.p. [1], is suitable for open field and elevated plus maze studies investigating anxiolytic-like or antidepressant-like phenotypes. Unlike the 1-propyl analog (55% increase with motor incoordination), it avoids confounding motor impairment, making it a preferred tool compound for experiments where behavioral readouts must be interpreted without the interference of ataxia or sedation.

CNS Polypharmacology Profiling: Negative Control for Antihistaminergic Activity

Because the 1-ethyl substituent lacks the basic amine side chain required for H1 receptor binding [1], this compound can be deployed as a negative control in selectivity panels alongside aminoalkyl-substituted benzopyranotriazoles. This application is relevant to pharmaceutical profiling departments that need a structurally matched inactive control to validate H1 counter-screening assays and to differentiate on-target CNS effects from off-target histaminergic effects.

Scalable Synthesis of the Chromeno-Triazole Core for Parallel SAR Libraries

The metal-free, microwave-assisted cycloaddition protocol yielding the core scaffold in 84% yield [1] enables procurement of the 1-ethyl derivative in quantities sufficient for parallel synthesis. The robust single-step construction of the tricyclic core [2] minimizes batch-to-batch variability and reduces the cost per gram, making it an attractive starting material for automated library production in hit-to-lead campaigns.

Quote Request

Request a Quote for 1-Ethylchromeno[3,4-d]triazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.